5,6-Dihydroquinoline

Descripción general

Descripción

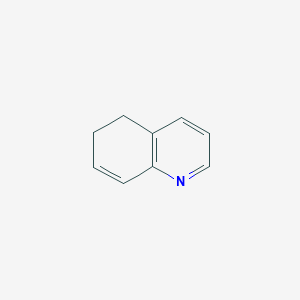

5,6-Dihydroquinoline is a nitrogen-containing heterocyclic compound that belongs to the quinoline family. It is characterized by a bicyclic structure consisting of a benzene ring fused with a partially saturated pyridine ring. This compound is of significant interest due to its diverse applications in medicinal chemistry, organic synthesis, and material science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 5,6-Dihydroquinoline can be synthesized through various methods. One common approach involves the reaction of α,α-dicyanoolefins with acetylenic esters in the presence of triethylamine. This one-pot method creates three new carbon-carbon and one carbon-nitrogen bonds . Another method includes the use of α,β-unsaturated aldehydes as starting materials, which undergo cyclization reactions to form the quinoline core .

Industrial Production Methods: Industrial production of this compound often employs catalytic systems to enhance reaction efficiency and yield. Transition metal-catalyzed reactions, such as those involving iron(III) chloride, are commonly used. These methods are advantageous due to their high selectivity and relatively mild reaction conditions .

Análisis De Reacciones Químicas

Types of Reactions: 5,6-Dihydroquinoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline oxides, such as 5,6-epoxy-5,6-dihydroquinoline.

Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.

Substitution: It can participate in substitution reactions with alkyl halides, thiols, and other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include peroxides and molecular oxygen.

Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents such as alkyl halides, thiols, and diselenides are employed under basic or acidic conditions.

Major Products:

Oxidation: Quinoline oxides.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives.

Aplicaciones Científicas De Investigación

Chemical Applications

Synthesis of Complex Molecules

5,6-Dihydroquinoline serves as a crucial building block in organic synthesis. It is utilized in the development of more complex quinoline derivatives and other heterocyclic compounds. The compound can undergo various reactions such as oxidation, reduction, and substitution, leading to a wide array of derivatives with unique properties.

Table 1: Synthetic Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Oxidation | Converts to quinoline derivatives | Quinoline-5,6-dione |

| Reduction | Produces tetrahydroquinoline derivatives | Tetrahydroquinoline |

| Substitution | Forms substituted quinoline derivatives | Various aryl-substituted quinolines |

Biological Applications

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits potential antimicrobial and anticancer activities. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains and cancer cell lines.

Case Study: Anticancer Activity

A study published in Current Organic Chemistry highlighted the anticancer effects of specific this compound derivatives against human cancer cell lines. The results demonstrated significant cytotoxicity with IC50 values in the micromolar range, suggesting these compounds could serve as lead structures for new anticancer drugs .

Medicinal Applications

Drug Development

The unique structural features of this compound make it a candidate for drug development. Its ability to interact with biological targets such as enzymes and receptors is under investigation for therapeutic applications.

Table 2: Potential Therapeutic Uses of this compound Derivatives

| Application | Target Disease/Condition | Mechanism of Action |

|---|---|---|

| Anticancer Agents | Various cancers | Inhibition of cell proliferation |

| Antimicrobial Agents | Bacterial infections | Disruption of bacterial cell wall |

| Enzyme Inhibitors | Cancer-related kinases | Competitive inhibition |

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in the production of specialty chemicals used in electronics and photonics. Its derivatives are explored for applications in dyes, pigments, and other organic materials.

Mecanismo De Acción

The mechanism of action of 5,6-Dihydroquinoline and its derivatives often involves interaction with biological macromolecules. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . This mechanism is crucial for their antimicrobial and anticancer activities.

Comparación Con Compuestos Similares

Quinoline: A fully aromatic analog with a similar structure but different reactivity and applications.

Tetrahydroquinoline: A fully saturated analog with distinct chemical properties.

Isoquinoline: A structural isomer with the nitrogen atom in a different position, leading to different chemical behavior.

Uniqueness: 5,6-Dihydroquinoline is unique due to its partially saturated structure, which imparts distinct reactivity compared to fully aromatic quinolines. This partial saturation allows for a broader range of chemical transformations and applications, particularly in the synthesis of biologically active compounds .

Actividad Biológica

5,6-Dihydroquinoline is a compound of significant interest in medicinal chemistry and toxicology due to its various biological activities. This article reviews its biological properties, metabolism, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound is a bicyclic compound characterized by its fused quinoline structure. It is a derivative of quinoline, which is known for its diverse pharmacological activities. The compound's structure influences its biological interactions and metabolic pathways.

Metabolism and Biological Activity

Research indicates that this compound undergoes metabolic conversion in biological systems. For instance, quinoline, from which this compound derives, has been shown to produce 5,6-dihydroxy-5,6-dihydroquinoline as a major metabolite when incubated with rat liver homogenates . This metabolite's formation suggests a potential pathway for the biological activity of this compound.

Case Studies on Biological Effects

- Tumorigenic Potential : Studies have assessed the tumorigenic potential of quinoline derivatives. In bioassays conducted on Sencar mice, quinoline and its derivatives were evaluated for tumor initiation. The results indicated that while some derivatives like 4-methylquinoline exhibited significant tumor initiation properties, others did not show similar effects .

- Cytotoxicity : The cytotoxic effects of various quinone derivatives were compared against this compound. In one study, the ID50 values (the dose required to inhibit cell growth by 50%) for certain quinone derivatives were significantly lower than that of this compound, indicating varying levels of cytotoxicity among these compounds .

- Antiviral Activity : Some studies have suggested that derivatives of dihydroquinoline may exhibit antiviral properties by inhibiting reverse transcriptase activity in specific viral models . This highlights the potential therapeutic applications of these compounds in treating viral infections.

Comparative Biological Activities

The following table summarizes key findings regarding the biological activities of this compound compared to related compounds:

| Compound | Biological Activity | ID50 (µg/ml) |

|---|---|---|

| Quinoline | Tumor initiator | Varies |

| 4-Methylquinoline | Tumor initiator | Comparable to Quinoline |

| 7-Methylquinoline | Non-tumorigenic | Not significant |

| This compound | Lower cytotoxicity compared to quinones | >16 |

| Quinone Derivatives | Variable cytotoxicity | <0.15 (streptonigrin) |

The mechanisms through which this compound exerts its biological effects are still being elucidated. Current hypotheses suggest that the compound may interact with cellular pathways involved in DNA synthesis and repair mechanisms due to its structural similarity to other heterocyclic compounds known for such activities .

Propiedades

IUPAC Name |

5,6-dihydroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-2-6-9-8(4-1)5-3-7-10-9/h2-3,5-7H,1,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROLKDXFFBNOIDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C1)N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80488069 | |

| Record name | 5,6-Dihydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80488069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24334-23-4 | |

| Record name | 5,6-Dihydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80488069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.